C25H27ClO4
Description
C₂₅H₂₇ClO₄ is a chlorinated organic compound featuring a γ-butyrolactone core, as evidenced by its synthesis via enantioconvergent (3+2)-annulation . Key structural attributes include:
- Molecular formula: C₂₅H₂₇ClO₄ (molecular weight: 434.93 g/mol).
- Functional groups: A γ-lactone ring, aromatic substituents (likely biphenyl or styrenyl moieties), and a tert-butyl ester group, inferred from NMR signals (δ 1.58 ppm for tert-butyl protons) and IR absorption at 1796 cm⁻¹ (lactone C=O stretch) .
- Stereochemistry: High enantiomeric ratio (97:3 er) confirmed by supercritical fluid chromatography (SFC), with specific optical rotation [α]D = -48.6° (c = 0.03, DCM) .
Physicochemical properties include a melting point of 133.2–133.4°C and solubility in dichloromethane (DCM), as indicated by its characterization in CDCl₃ for NMR analysis .
Properties
Molecular Formula |
C25H27ClO4 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C25H27ClO4/c1-4-5-6-7-8-21-16(2)20-13-14-23(17(3)24(20)30-25(21)28)29-15-22(27)18-9-11-19(26)12-10-18/h9-14H,4-8,15H2,1-3H3 |
InChI Key |
PTXHISMIBWWFET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H27ClO4 typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a chlorinated aromatic compound with a series of organic reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing the production costs and environmental impact. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C25H27ClO4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
C25H27ClO4: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe to study cellular processes.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C25H27ClO4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize C₂₅H₂₇ClO₄, we compare it with three analogs:
C₂₁H₁₈O₄ (CAS 1570-05-4)
- Structure : Aromatic ester with a smaller molecular framework (MW 334.37 g/mol) .
- Key differences: Lacks chlorine and γ-lactone functionality. Lower log P (calculated as 3.34 vs. ~4.5 for C₂₅H₂₇ClO₄), indicating reduced lipophilicity .
C₇H₆N₂O (CAS 239097-74-6)
- Structure : Benzoxazole derivative with nitro and amine groups (MW 134.14 g/mol) .
- Key differences: Simpler heterocyclic core vs. C₂₅H₂₇ClO₄’s fused lactone-aromatic system. Higher aqueous solubility (1.55 mg/mL vs. <0.24 mg/mL for C₂₅H₂₇ClO₄) .
C₆H₅BBrClO₂ (CAS 1046861-20-4)
Data-Driven Comparison Table
Functional and Application-Based Comparison
- Pharmaceutical Potential: C₂₅H₂₇ClO₄’s stereochemical purity makes it a candidate for chiral drug intermediates, whereas C₂₁H₁₈O₄’s CYP inhibition suggests metabolic interference risks . C₇H₆N₂O’s amine group enables conjugation for prodrug design, a feature absent in C₂₅H₂₇ClO₄ .
Material Science :
- C₆H₅BBrClO₂’s boronic acid group facilitates polymer synthesis via cross-coupling, unlike C₂₅H₂₇ClO₄’s inert lactone .
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